4-Chlorobiphenyl CAS number and properties
4-Chlorobiphenyl CAS number and properties
An In-depth Technical Guide to 4-Chlorobiphenyl
Introduction
4-Chlorobiphenyl is a synthetic organic compound belonging to the group of polychlorinated biphenyls (PCBs).[1] It is a monochlorinated biphenyl (B1667301), meaning it has one chlorine atom attached to the biphenyl structure, specifically at the 4-position.[1] PCBs were commercially manufactured for their chemical stability and insulating properties but were banned in the 1970s due to their bioaccumulation and adverse health effects.[1] Despite the ban, these compounds persist in the environment.[1] This guide provides a comprehensive overview of the chemical and physical properties, toxicological information, and relevant experimental protocols for 4-Chlorobiphenyl, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The properties of 4-Chlorobiphenyl are summarized in the tables below. Data has been aggregated from various chemical databases and literature sources.
Identifiers and Descriptors
| Identifier/Descriptor | Value |
| CAS Number | 2051-62-9[1][2][3][4] |
| Molecular Formula | C12H9Cl[1][2][3] |
| IUPAC Name | 1-chloro-4-phenylbenzene[1] |
| Synonyms | p-Chlorobiphenyl, 4-Chloro-1,1'-biphenyl, PCB 3[1][5] |
| EC Number | 218-127-7[1][3] |
| UN Number | 3432[1][3] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 188.65 g/mol [1][2][6] |
| Appearance | Colorless crystals or shiny off-white flakes[1][2] |
| Melting Point | 75-77 °C[4], 78.8 °C[7], 77 °C[8] |
| Boiling Point | 291 °C at 760 mmHg[7][8], 293 °C[4] |
| Flash Point | 127 °C[3] |
| Water Solubility | <0.1 g/100 mL at 22 °C[3][9] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[3][10] |
| Density | 1.131 g/cm³ (estimate)[3] |
| LogP | 4.6[1][3] |
| Vapor Pressure | 1 mmHg at 96.4 °C; 10 mmHg at 146 °C[1] |
Toxicology and Safety
4-Chlorobiphenyl is classified as a hazardous substance. It may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[4][11] It is also very toxic to aquatic life with long-lasting effects.[4][11]
Hazard Information
| Hazard Type | Description |
| Acute Toxicity | Harmful if swallowed or inhaled.[4] Symptoms of exposure include irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[1][11] |
| Chronic Toxicity | May cause liver damage.[4] Animal studies with PCBs have shown liver injury and potential carcinogenicity with prolonged exposure.[4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[4][11] |
| LDLo (oral, mammal) | 3500 mg/kg[12] |
Safety and Handling
Proper personal protective equipment (PPE), including gloves, safety glasses, and a NIOSH-approved respirator, should be used when handling 4-Chlorobiphenyl.[1] It should be handled in a well-ventilated area.[11] In case of a spill, the area should be dampened with 60-70% ethanol (B145695) and the material transferred to a suitable container.[1]
Metabolism
4-Chlorobiphenyl is metabolized in the body by the microsomal cytochrome P-450 system into hydroxylated metabolites, such as 4-chloro-4'-biphenylol.[13] These phenolic metabolites can then be further oxidized by enzymes like prostaglandin (B15479496) H synthase to form reactive quinone species.[14] Studies have shown that the hydroxylated metabolite is more effective at impairing mitochondrial functions than the parent compound, suggesting that the metabolism of 4-Chlorobiphenyl leads to a more biologically active and toxic substance.[13]
Caption: Metabolic pathway of 4-Chlorobiphenyl.
Experimental Protocols
Synthesis of 4-Chlorobiphenyl (General Method)
A common method for the preparation of 4-Chlorobiphenyl involves the direct chlorination of biphenyl.[15]
Protocol:
-
Reaction Setup: Biphenyl is reacted with chlorine in the presence of a ring-chlorination catalyst.[15]
-
Reaction Conditions: The specific conditions, such as temperature and reaction time, are optimized to favor the formation of the desired monochlorinated product.
-
Purification: The resulting reaction mixture, which contains a mixture of chlorinated biphenyls, is then subjected to fractional distillation to isolate and purify the 4-Chlorobiphenyl.[15]
Caption: General synthesis workflow for 4-Chlorobiphenyl.
Analytical Method for 4-Chlorobiphenyl in Environmental Samples
The analysis of PCBs, including 4-Chlorobiphenyl, in environmental samples typically involves extraction, cleanup, and instrumental analysis, often using gas chromatography.[16][17]
Protocol Outline:
-
Sample Collection: Water samples are collected in amber glass bottles and stored at 4°C. Soil or sediment samples are dried, ground, and sieved.[16]
-
Extraction:
-
Water: Solid-Phase Extraction (SPE) is a common method for extracting 4-Chlorobiphenyl from water samples.[16]
-
Soil/Sediment: Pressurized Liquid Extraction (PLE) or Soxhlet extraction with a suitable solvent like hexane (B92381) is used.[16]
-
-
Extract Cleanup: The crude extract is concentrated and cleaned up, often using column chromatography (e.g., with silica (B1680970) gel or Florisil) to remove interfering substances.[16][17]
-
Instrumental Analysis: The cleaned extract is analyzed by Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) for identification and quantification.[16][18]
-
Quantification: The concentration of 4-Chlorobiphenyl is determined by comparing its peak area to that of a known standard.[16]
Caption: General analytical workflow for 4-Chlorobiphenyl.
References
- 1. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobiphenyl | 2051-62-9 [chemicalbook.com]
- 3. 4-Chlorobiphenyl|lookchem [lookchem.com]
- 4. accustandard.com [accustandard.com]
- 5. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]
- 6. 4-Chlorobiphenyl | CAS 2051-62-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 4-chlorobiphenyl [stenutz.eu]
- 9. 2051-62-9 CAS MSDS (4-Chlorobiphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 4-Chlorobiphenyl CAS#: 2051-62-9 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. CAS.2051-62-9 4-Chlorobiphenyl - Violet Trade [violet-oled.com]
- 13. Comparative toxicity of 4-chlorobiphenyl and its metabolite 4-chloro-4'-biphenylol in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. cdc.gov [cdc.gov]
